molecular formula C19H20ClNO4S B3570103 Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Cat. No.: B3570103
M. Wt: 393.9 g/mol
InChI Key: VYCLODNGZGSVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is a synthetic organic compound with a molecular formula of C19H20ClNO4S It is characterized by the presence of a benzyl group, a chloro substituent, a piperidinylsulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps. One common method starts with the chlorination of 2-hydroxybenzoic acid to form 2-chlorobenzoic acid. This is followed by the sulfonylation of the chloro-substituted benzoic acid with piperidine-1-sulfonyl chloride under basic conditions to yield 2-chloro-5-piperidin-1-ylsulfonylbenzoic acid. Finally, esterification with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, produces this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The piperidinylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The piperidinylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to certain receptors, thereby modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate: Similar structure but with a methyl ester group instead of a benzyl ester.

    2-Chloro-5-piperidin-1-ylsulfonylbenzoic acid: Lacks the ester group, making it more polar and less lipophilic.

Uniqueness

Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The benzyl ester group enhances its lipophilicity, potentially improving its ability to cross biological membranes compared to its methyl ester or acid counterparts .

Properties

IUPAC Name

benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c20-18-10-9-16(26(23,24)21-11-5-2-6-12-21)13-17(18)19(22)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCLODNGZGSVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Reactant of Route 6
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.